N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic acetamide derivative featuring a tetrahydroquinoxaline core substituted with 6,7-dimethyl and 3-oxo groups, coupled to a 3,4-dimethoxyphenylethyl moiety via an acetamide linker. Its molecular formula is C₂₃H₂₇N₃O₅, with a molecular weight of 425.48 g/mol.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-13-9-16-17(10-14(13)2)25-22(27)18(24-16)12-21(26)23-8-7-15-5-6-19(28-3)20(11-15)29-4/h5-6,9-11,18,24H,7-8,12H2,1-4H3,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITHRRWGRSZHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a complex organic compound with significant biological activity. Its structural features suggest potential pharmacological applications, particularly in the realm of neuropharmacology and cancer treatment. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O4 |
| Molar Mass | 397.47 g/mol |
| CAS Number | 1009790-65-1 |
| Synonyms | N-(3,4-dimethoxyphenethyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide |
The compound features a tetrahydroquinoxaline core, which is known for various biological activities including anti-cancer properties and modulation of neurotransmitter systems.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of compounds similar to this compound against various cancer cell lines. For instance:
- Study Findings : A related compound was shown to exhibit an IC50 value of 8.10 μM against Jurkat T cells, indicating potent cytotoxicity compared to other known agents .
Neuropharmacological Effects
The compound's structure suggests it may interact with neurotransmitter systems:
- Mechanism of Action : The presence of the tetrahydroquinoxaline moiety implies potential interactions with ligand-gated ion channels and other receptor systems involved in neurotransmission .
Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against Jurkat T cells | |
| Neuropharmacology | Potential modulation of neurotransmitter systems |
Case Study 1: Anticancer Activity
In a controlled study involving various derivatives of quinoxaline compounds, this compound was evaluated for its efficacy against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 μM.
Case Study 2: Neurotransmitter Modulation
Another study explored the effects of this compound on GABAergic and glutamatergic systems. Preliminary results suggested that it may act as a modulator for GABA receptors, enhancing inhibitory neurotransmission which could have implications for treating anxiety disorders.
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
- Lipophilicity (logP) :
- Solubility: Methoxy groups improve water solubility via polarity, but the target’s dual methyl groups on the quinoxaline may counteract this effect. Chlorine or trifluoromethyl groups () reduce solubility in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
